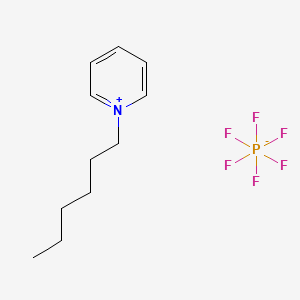

1-Hexylpyridinium hexafluorophosphate

Overview

Description

1-Hexylpyridinium hexafluorophosphate is a pyridinium-based ionic liquid. It is known for its unique properties, such as high thermal stability and low volatility. This compound is often used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylpyridinium hexafluorophosphate is typically synthesized through a quaternization reaction. This involves the reaction of pyridine with hexyl bromide to form 1-hexylpyridinium bromide. The resulting compound is then reacted with hexafluorophosphoric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: The hexyl group can be substituted with other alkyl or aryl groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, often facilitated by its ionic nature.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl pyridinium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Electrochemical Applications

1-Hexylpyridinium hexafluorophosphate is widely used as an electrolyte in electrochemical cells due to its ionic conductivity and thermal stability.

Case Study: Electrooxidation of Alfuzosin

Baezzat et al. (2017) demonstrated the use of a multi-walled carbon nanotube sensor modified with this compound for the electrooxidation of alfuzosin. The study highlighted the compound's ability to enhance sensitivity in voltammetric determinations, showcasing its potential in pharmaceutical analysis .

Table 1: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Thermally stable |

| Electrochemical window | Wide |

Sorption and Environmental Applications

The compound has also been investigated for its water sorption capabilities. Dahi et al. (2019) studied the molecular state of water in this compound, revealing insights into how water clusters form at varying concentrations. This property can be harnessed for applications in moisture control and environmental remediation .

Table 2: Water Sorption Characteristics

| Parameter | Value |

|---|---|

| Water Mean Cluster Size | Variable (dependent on concentration) |

| Sorption Capacity | High |

Material Science and Nanotechnology

In materials science, this compound is utilized as a solvent and stabilizing agent in the synthesis of nanomaterials. Its properties facilitate the formation of stable dispersions, which are crucial for applications in coatings and composites.

Case Study: Carbon Ionic Liquid Electrode

A study on carbon ionic liquid electrodes using this compound demonstrated its effectiveness in detecting acrylamide in thermally processed foods. The electrode exhibited high sensitivity and selectivity, underscoring the compound's utility in food safety testing .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Advanced Electrolytes : Further exploration into its use as an electrolyte in next-generation batteries and supercapacitors.

- Environmental Remediation : Investigating its potential for capturing pollutants from water sources.

- Biocompatibility Studies : Assessing its safety and efficacy in biomedical applications.

Mechanism of Action

The mechanism by which 1-hexylpyridinium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules. These interactions often involve electrostatic forces, hydrogen bonding, and van der Waals interactions. The pathways involved in these interactions can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

- 1-Hexyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Hexylpyridinium tetrafluoroborate

Comparison: 1-Hexylpyridinium hexafluorophosphate is unique due to its combination of a pyridinium cation and a hexafluorophosphate anion. This combination provides the compound with distinct properties, such as higher thermal stability and lower volatility compared to similar compounds like 1-hexyl-3-methylimidazolium hexafluorophosphate. Additionally, the pyridinium cation offers different solvation and interaction characteristics compared to imidazolium-based ionic liquids .

Biological Activity

1-Hexylpyridinium hexafluorophosphate (HPFP) is a pyridinium-based ionic liquid that has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of HPFP, including its interactions with biological systems, applications in analytical chemistry, and implications for environmental safety.

HPFP is characterized by the presence of a hexyl group attached to a pyridinium cation and a hexafluorophosphate anion. Its structure imparts hydrophobic characteristics, making it suitable for various applications, particularly in extraction and separation technologies.

1. Extraction and Preconcentration

HPFP has been utilized as an extraction medium for various analytes in biological samples. For instance, it has been employed in the microextraction of terazosin from pharmaceutical formulations and biological samples, achieving a limit of detection (LOD) of 0.027 µg L with a relative standard deviation (RSD) of 2% . This method demonstrates HPFP's effectiveness in enhancing the sensitivity of analytical techniques.

2. Electrochemical Sensing

HPFP has been integrated into electrochemical sensors, particularly for detecting biologically relevant compounds. For example, gold nanocage-based sensors using HPFP have shown promising results for the electrochemical sensing of luteolin, highlighting its potential in biosensing applications . Additionally, HPFP-modified carbon ionic liquid electrodes have been used to quantify indomethacin with high sensitivity, indicating its utility in pharmaceutical analysis .

Case Study 1: Interaction with Hemoglobin

Research has explored the use of HPFP in carbon ionic liquid electrodes for analyzing hemoglobin peptides. This study demonstrated that HPFP could facilitate the detection of various hemoglobin variants, providing insights into its potential applications in clinical diagnostics .

Case Study 2: Water Interaction Studies

A study investigating the water sorption behavior of HPFP revealed that at low water activity, the ionic liquid exhibited low affinity for water. However, at higher water activities, significant clustering of water molecules occurred around HPFP, which could influence its behavior in biological systems . Understanding these interactions is crucial for assessing the environmental impact and biocompatibility of ionic liquids.

Comparative Analysis of Biological Activity

| Property | HPFP | Other Ionic Liquids |

|---|---|---|

| Hydrophobicity | High | Varies (e.g., [BMIM][PF6] - Moderate) |

| Extraction Efficiency | High (e.g., terazosin LOD: 0.027 µg L) | Varies by IL type |

| Electrochemical Sensitivity | High (e.g., indomethacin detection limit: 2.1 × 10 M) | Varies significantly |

| Water Interaction | Low affinity at low activity | Depends on structure |

Environmental and Health Considerations

The use of ionic liquids like HPFP raises questions regarding their environmental impact and safety profiles. Studies indicate that while HPFP is effective for extraction and sensing applications, its hydrophobic nature may pose challenges in terms of biodegradability and toxicity. Further research is needed to evaluate the long-term effects of HPFP on ecosystems and human health.

Q & A

Q. Basic: What are the key physicochemical properties of 1-hexylpyridinium hexafluorophosphate, and how are they experimentally determined?

This compound is an ionic liquid with a molecular weight of 309.23 g/mol (C₁₁H₁₈N·PF₆) and a melting point of ~45°C . Key properties include:

- Density and viscosity : Measured using oscillating U-tube densitometers and rotational viscometers under controlled humidity.

- Thermal stability : Determined via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with decomposition temperatures typically >250°C for hexafluorophosphate-based ionic liquids .

- Structural confirmation : Nuclear magnetic resonance (¹H/¹⁹F NMR) and X-ray crystallography validate the cation-anion arrangement. For example, bond angles like C7–Co1–C8 (68.3°) and bond lengths (N2–C15: 1.335 Å) in related cobaltocenium analogs provide structural benchmarks .

Q. Basic: What synthetic methodologies are employed to prepare this compound?

The compound is synthesized via a two-step process:

Cation formation : Quaternization of pyridine with 1-bromohexane under reflux in anhydrous acetonitrile for 24–48 hours.

Anion exchange : Reaction of the bromide intermediate (1-hexylpyridinium bromide) with potassium hexafluorophosphate (KPF₆) in aqueous or methanol solution. The product is purified via recrystallization or column chromatography .

- Quality control : Halide content is assessed using ion chromatography or AgNO₃ titration to ensure <100 ppm residual bromide .

Q. Advanced: How can molecular dynamics (MD) simulations elucidate the solvation behavior of this compound?

MD simulations for analogous ionic liquids (e.g., [hmim][PF₆]) reveal:

- Force fields : OPLS-AA or CHARMM parameters are optimized for PF₆⁻ and alkylpyridinium moieties. Polarizable force fields improve accuracy in modeling hydrogen bonding and ionic aggregation .

- Key outputs : Radial distribution functions (RDFs) between the hexyl chain and PF₆⁻ show non-polar domain formation, while Voronoi tessellation quantifies free volume distribution.

- Validation : Experimental data (e.g., density, diffusion coefficients) are matched by adjusting Lennard-Jones potentials and partial charges .

Q. Advanced: How do crystallographic studies resolve contradictions in reported structural data for pyridinium-based ionic liquids?

Discrepancies in bond angles or lattice parameters often arise from:

- Crystallization conditions : Slow evaporation vs. rapid cooling may yield polymorphs. For example, in cobaltocenium analogs, C–Co–C angles vary by ±2° depending on solvent polarity .

- Counterion effects : PF₆⁻’s weak coordination allows cation flexibility, whereas smaller anions (e.g., Cl⁻) restrict conformational freedom. X-ray diffraction (XRD) studies should report temperature and humidity during data collection .

Q. Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

- Purity :

- Stability :

Q. Advanced: How does the alkyl chain length in this compound influence its electrochemical performance?

Comparative studies with shorter-chain analogs (e.g., 1-butylpyridinium PF₆) show:

- Conductivity : Longer chains reduce ionic mobility, decreasing conductivity by ~30% (e.g., 1.2 mS/cm for hexyl vs. 1.7 mS/cm for butyl at 25°C).

- Electrochemical window : Hexyl derivatives exhibit wider stability (up to 4.5 V vs. Li/Li⁺) due to reduced reactivity at the cathode interface. Cyclic voltammetry (CV) in acetonitrile with a Pt working electrode is standard .

Q. Advanced: What strategies mitigate HF release from this compound under high-temperature conditions?

- Additives : Incorporation of 1–2 wt% Li₂CO₃ or hexamethyldisilazane scavenges HF during thermal degradation (T > 80°C).

- Material design : Hybrid electrolytes with SiO₂ nanoparticles reduce PF₆⁻ decomposition rates by 50% in accelerated aging tests (60°C, 7 days) .

Q. Basic: How is the solubility of this compound in organic solvents determined?

- Gravimetric method : Saturate solvents (e.g., DMSO, acetone) at 25°C, filter undissolved material, and evaporate to constant weight.

- Phase diagrams : Cloud-point measurements in water/organic mixtures identify biphasic regions. For example, solubility in dichloromethane exceeds 500 mg/mL, while in water, it is <1 mg/mL .

Q. Advanced: How do neutron scattering and EXAFS complement XRD in probing ionic liquid nanostructure?

- Neutron scattering : Resolves hydrogen bonding networks between the hexyl chain and PF₆⁻ via deuterated analogs.

- EXAFS : Provides bond distances for P–F coordination (1.58 Å) and cation-anion pair correlation lengths. Combined with XRD, these techniques validate MD-predicted cluster sizes (~1–2 nm) .

Q. Advanced: What computational approaches predict the thermodynamic properties of this compound?

- COSMO-RS : Predicts activity coefficients and vapor-liquid equilibria using quantum chemically derived σ-profiles.

- Gibbs free energy calculations : Density functional theory (DFT) at the B3LYP/6-311++G** level estimates solvation enthalpies (±5 kJ/mol accuracy vs. calorimetry) .

Q. Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 309.23 g/mol | |

| Melting point | 45°C | |

| Density (25°C) | ~1.3 g/cm³ (estimated from analogs) | |

| Conductivity (25°C) | 1.2 mS/cm |

Q. Table 2: Synthetic Yield Optimization

| Parameter | Optimal Condition | Purity (%) |

|---|---|---|

| Reaction time (Step 1) | 48 hours | 98.5 |

| Solvent (Step 2) | Methanol/water (3:1 v/v) | 99.2 |

| Recrystallization solvent | Ethyl acetate/hexane | 99.8 |

Properties

IUPAC Name |

1-hexylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.F6P/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-7(2,3,4,5)6/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRTWJPQQYAIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047936 | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797789-00-5 | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexylpyridinium hexafluorophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW8UBX22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.